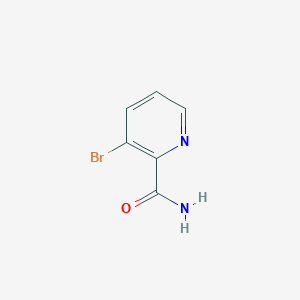
3-Bromopicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
3-Bromopicolinamide can be synthesized by several methods such as the reaction of 3-bromo-4-picolyl chloride, a protected form of 4-pyridinecarboxylic acid, and ammonia. This reaction yields 3-bromo-4-pyridylamide, which is then treated with a base to form 3-bromopicolinamide. Another method involves the reaction of 3-bromo-4-pyridinecarboxylic acid with oxalyl chloride, followed by the addition of ammonia .Molecular Structure Analysis
The molecular formula of 3-Bromopicolinamide is C6H5BrN2O . It has a molecular weight of 201.023. The InChI code is 1S/C6H5BrN2O/c7-4-2-1-3-9-5 (4)6 (8)10/h1-3H, (H2,8,10) and the SMILES string is C1=CC (=C (N=C1)C (=O)N)Br.Physical And Chemical Properties Analysis
3-Bromopicolinamide is a white to yellowish powder. It is soluble in a wide range of solvents including DMF, DMSO, and acetonitrile, but is only slightly soluble in methanol and ethanol. This compound has a melting point of 218-220°C and a boiling point of 499.7°C at 760 mmHg. Its density is 1.809 g/cm3, and the vapor pressure is 1.08E-10 mmHg at 25°C. It is stable under normal conditions and is not sensitive to air or light.科学的研究の応用
PET Imaging of Malignant Melanoma
3-Bromopicolinamide derivatives, specifically 18F-labeled picolinamide probes, have been developed for positron emission tomography (PET) imaging in the early detection of melanoma. These probes, prepared by direct radiofluorination of bromopicolinamide precursors, showed excellent tumor imaging contrasts in small animal PET studies, suggesting their potential as effective tools in clinical detection of melanoma (Liu et al., 2013).
Synthesis of Biologically Relevant Compounds
3-Bromopicolinamide derivatives have been utilized in the synthesis of biologically active compounds and agrochemical products. This involves the efficient synthesis of 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester, which are key building blocks for such compounds (Verdelet et al., 2011).
Intracellular Monitoring of Toxic Agents
A “turn-on” fluorescent sensor based on 3-Bromopicolinamide, specifically 2-(6-bromobenzo[d]thiazol-2-yl)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one (BTDX), has been developed for the selective detection of toxic Hg(II) and Cu(II) ions. This sensor has potential applications in biological fields, including intracellular monitoring of these toxic agents in live cells (Rasheed et al., 2019).
Anticancer Applications
3-Bromopyruvate (3-BP), an agent closely related to 3-Bromopicolinamide, has been identified as a potent anticancer agent. It has shown rapid toxicity to cancer cells due to its ability to inhibit key glycolytic enzymes, capitalizing on the altered metabolism of cancer cells (Azevedo-Silva et al., 2016).
Synthesis of Azo Dyes
3-Bromopicolinamide derivatives, specifically 3-Bromo-1,1,1-trifluoropropan-2-one, have been used in the synthesis of trifluoromethylthiazoles, which are further applied to azo dye synthesis. This application showcases the versatility of these compounds in chemical manufacturing (Tanaka et al., 1991).
Safety And Hazards
特性
IUPAC Name |
3-bromopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWGQZWSTOEFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopicolinamide | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2748668.png)
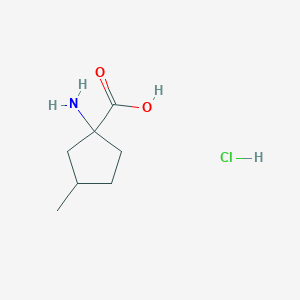
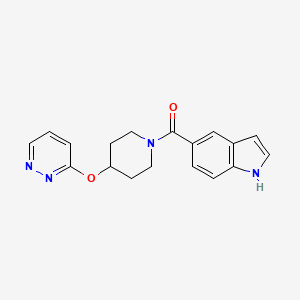
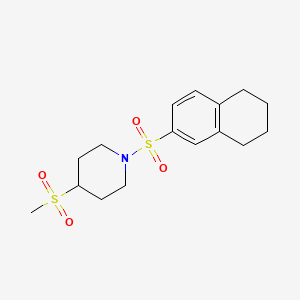
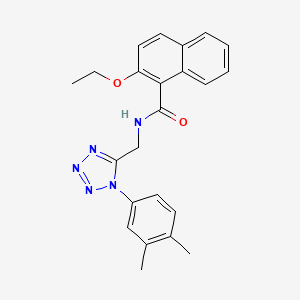
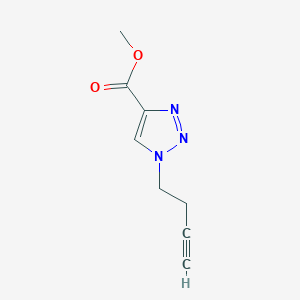
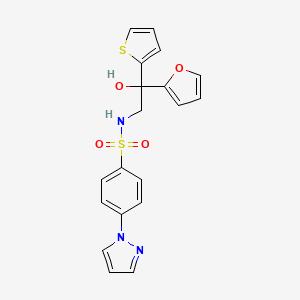
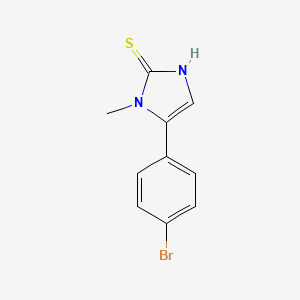
![1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748682.png)
![N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide](/img/structure/B2748683.png)
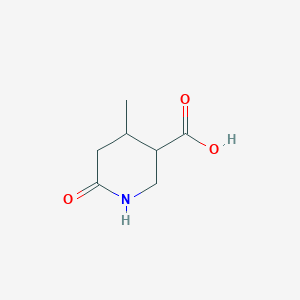
![(3-Fluoro-4-methoxyphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2748685.png)
![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione](/img/no-structure.png)
![8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2748691.png)